N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of 1-methyl-1H-imidazole with cyclopropylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole: Another imidazole derivative with a cyclopropyl group.
Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with different functional groups.
Uniqueness
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific combination of a cyclopropyl group and a sulfonamide group attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O2S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-methylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-11-5-4-9-8(11)6-14(12,13)10-7-2-3-7/h4-5,7,10H,2-3,6H2,1H3 |
InChI Key |
KVVFLMFDCDFAOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CS(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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